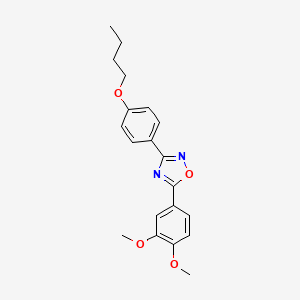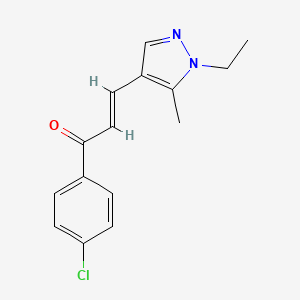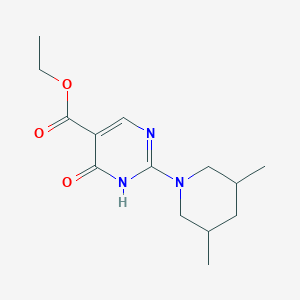
4-(2,4-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)butanamide
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)butanamide, also known as dicamba, is a synthetic auxin herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. In recent years, dicamba has gained attention due to its controversial use in genetically modified crops and its potential impact on the environment and human health.
Wirkmechanismus
Dicamba works by disrupting the growth and development of plants, specifically by interfering with the production of auxins, which are hormones that regulate plant growth. Dicamba mimics the action of natural auxins, leading to abnormal growth and ultimately, the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of cell division, the disruption of cell membranes, and the alteration of gene expression. These effects can lead to stunted growth, leaf curling, and other symptoms of herbicide damage.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba has several advantages for use in lab experiments, including its effectiveness against a wide range of weed species and its relatively low toxicity to humans and animals. However, it also has several limitations, including its potential for drift and volatilization, which can lead to unintended damage to non-target plants.
Zukünftige Richtungen
There are several areas of future research for 4-(2,4-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)butanamide, including the development of new formulations and application methods to reduce the potential for drift and volatilization. Researchers are also exploring the potential for 4-(2,4-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)butanamide to be used in combination with other herbicides to increase their effectiveness and reduce the development of herbicide-resistant weed species. Additionally, there is ongoing research into the potential environmental and health impacts of 4-(2,4-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)butanamide use, particularly in relation to its use in genetically modified crops.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its herbicidal properties and its potential use in crop management. It has been found to be effective against a wide range of broadleaf weeds, including those that are resistant to other herbicides. Dicamba has also been studied for its potential use in combination with other herbicides to increase their effectiveness.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-6-7-19-15(9-11)20-16(21)3-2-8-22-14-5-4-12(17)10-13(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRJDGCTDMYXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4695973.png)




![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4696011.png)
![N-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4696014.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea](/img/structure/B4696033.png)


![methyl {7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4696072.png)

![methyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4696082.png)